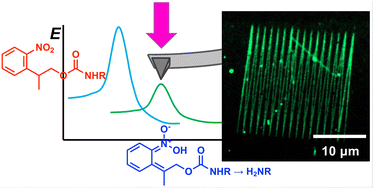Tribochemical nanolithography: selective mechanochemical removal of photocleavable nitrophenyl protecting groups with 23 nm resolution at speeds of up to 1 mm s−1†
Chemical Science Pub Date: 2023-01-16 DOI: 10.1039/D2SC06305K
Abstract
We describe the mechanochemical regulation of a reaction that would otherwise be considered to be photochemical, via a simple process that yields nm spatial resolution. An atomic force microscope (AFM) probe is used to remove photocleavable nitrophenyl protecting groups from alkylsilane films at loads too small for mechanical wear, thus enabling nanoscale differentiation of chemical reactivity. Feature sizes of 20–50 nm are achieved repeatably and controllably at writing rates up to 1 mm s−1. Line widths vary monotonically with the load up to 2000 nN. To demonstrate the capacity for sophisticated surface functionalisation provided by this strategy, we show that functionalization of nanolines with nitrilo triacetic acid enables site-specific immobilization of histidine-tagged green fluorescent protein. Density functional theory (DFT) calculations reveal that the key energetic barrier in the photo-deprotection reaction of the nitrophenyl protecting group is excitation of a π–π* transition (3.1 eV) via an intramolecular charge-transfer mechanism. Under modest loading, compression of the adsorbate layer causes a decrease in the N–N separation, with the effect that this energy barrier can be reduced to as little as 1.2 eV. Thus, deprotection becomes possible via either absorption of visible photons or phononic excitation transfer, facilitating fast nanolithography with a very small feature size.


Recommended Literature
- [1] Rapid titrimetric determination of free acidity in process samples of uranyl nitrate
- [2] Enhancing the energy storage capacity of graphene supercapacitors via solar heating†
- [3] A machine learning-based framework to design capillary-driven networks
- [4] One-step synthesis of nonstoichiometric TiO2 nanorod films for enhanced photocatalytic H2 evolution†
- [5] Biomimetic promotion of dentin remineralization using l-glutamic acid: inspiration from biomineralization proteins
- [6] Rheopexy and tunable yield stress of carbon black suspensions
- [7] Pyrrolocytosine–pyrene conjugates as fluorescent and CD probes for the fine sensing of ds-polynucleotide secondary structure and specific recognition of poly G†
- [8] A Dirac nodal surface semi-metallic carbon-based structure as a universal anode material for metal-ion batteries with high performance†
- [9] Understanding the visible-light photocatalytic activity of GaN:ZnO solid solution: the role of Rh2−yCryO3 cocatalyst and charge carrier lifetimes over tens of seconds†‡
- [10] Vibrational blue shift of coordinated N2 in [Fe3O(OAc)6(N2)n]+: “non-classical” dinitrogen complexes†

Journal Name:Chemical Science
Research Products
-
CAS no.: 142596-50-7
-
CAS no.: 137361-05-8
-
CAS no.: 12771-92-5









